

Molecular formula and weight of Pyrazolo[1,5-a]pyridin-5-ol

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Compound of Interest

Compound Name: Pyrazolo[1,5-a]pyridin-5-ol

Cat. No.: B583570

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In-Depth Technical Guide: Pyrazolo[1,5-a]pyridin-5-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the core chemical properties, synthesis, and potential biological relevance of **Pyrazolo[1,5-a]pyridin-5-ol**, a heterocyclic compound of interest in medicinal chemistry.

Core Compound Data: Pyrazolo[1,5-a]pyridin-5-ol

The fundamental physicochemical properties of **Pyrazolo[1,5-a]pyridin-5-ol** are summarized below. These data are essential for experimental design, analytical characterization, and computational modeling.

Parameter	Value
Molecular Formula	C ₇ H ₆ N ₂ O[1][2][3]
Molecular Weight	134.14 g/mol [1][2][4]
CAS Number	156969-42-5[1][2]

Experimental Protocols & Synthesis

The synthesis of the pyrazolo[1,5-a]pyridine scaffold can be achieved through various organic chemistry methodologies. A representative approach is the oxidative [3+2] cycloaddition reaction. While a specific protocol for the 5-ol derivative is not detailed in the provided results, a general procedure for the core structure is described, which can be adapted by selecting appropriate precursors.

General Synthesis of the Pyrazolo[1,5-a]pyridine Core via Oxidative Cycloaddition:

This method involves the reaction of N-aminopyridinium ylides with suitable electron-deficient alkenes.

Methodology:

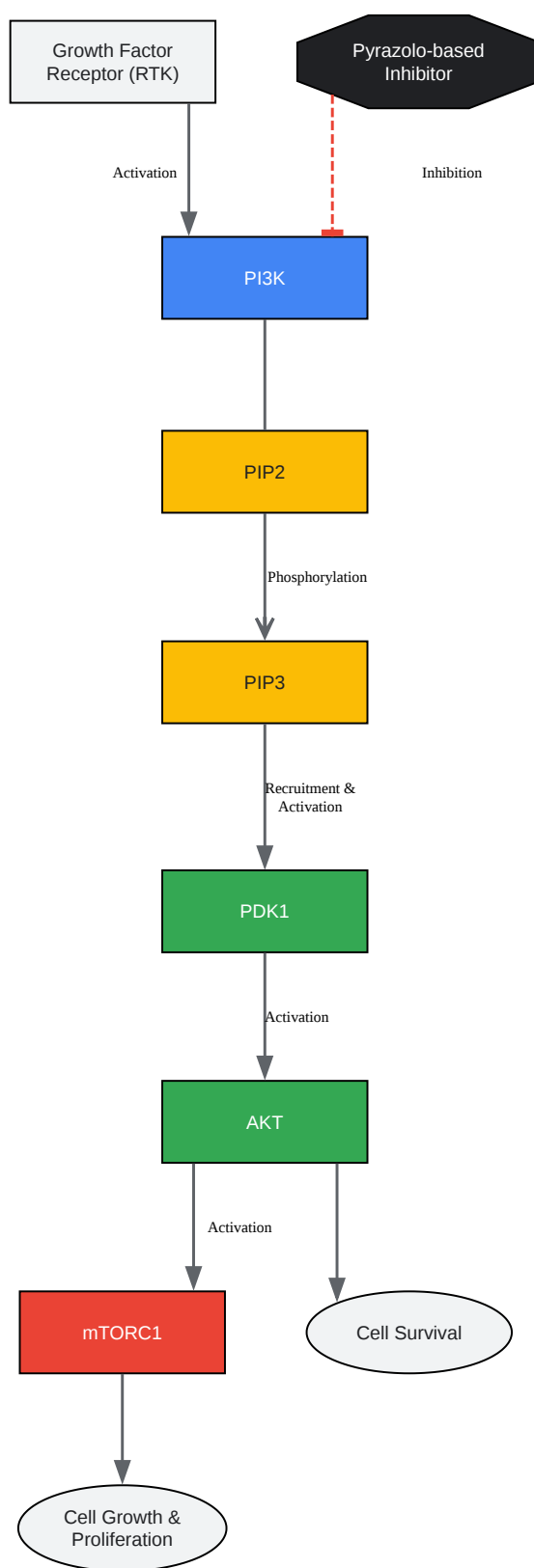
- **Formation of N-aminopyridinium ylide:** N-aminopyridine is reacted with an activating agent to form the corresponding ylide intermediate.
- **Cycloaddition Reaction:** The generated ylide is then treated with an electron-deficient alkene in the presence of an oxidizing agent such as Phenyliodine(III) diacetate (PIDA).
- **Solvent and Conditions:** The reaction is typically carried out in a solvent like N-methylpyrrolidone at room temperature under metal-free conditions.
- **Purification:** The resulting crude product, a functionalized pyrazolo[1,5-a]pyridine derivative, is then purified using standard techniques like column chromatography.

Note: Synthesis of the specific 5-ol derivative would require the use of precursors that introduce the hydroxyl group at the desired position.

Potential Biological Activity & Signaling Pathways

The broader class of fused pyrazole heterocycles, including pyrazolo[1,5-a]pyrimidines and pyrazolo[1,5-a]quinazolines, has attracted significant attention for their diverse pharmacological activities. These compounds are frequently investigated as potent inhibitors of various protein kinases, which are crucial regulators of cellular signaling pathways implicated in diseases like cancer and inflammation.

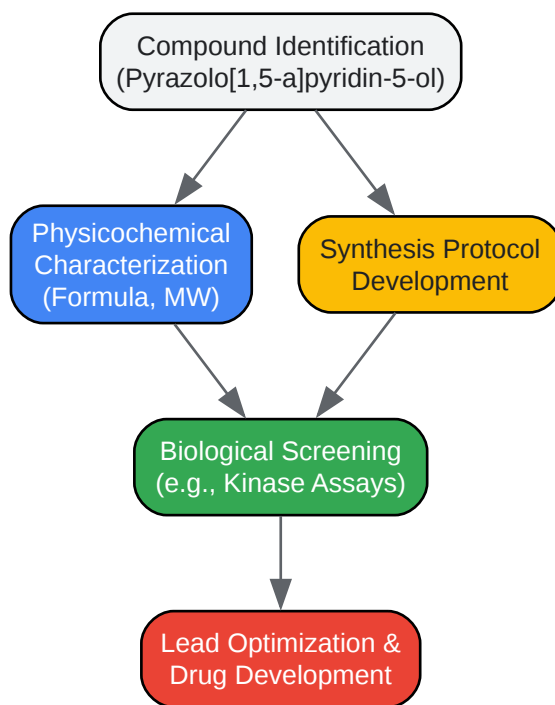
Notably, derivatives of the related pyrazolo[1,5-a]pyrimidine scaffold have been developed as inhibitors of the Phosphoinositide 3-kinase (PI3K) signaling pathway. This pathway is a critical regulator of cell growth, proliferation, survival, and motility. Its aberrant activation is a hallmark of many human cancers. The diagram below illustrates a simplified representation of the PI3K/AKT signaling cascade, a common target for this class of compounds.



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Caption: Simplified PI3K/AKT signaling pathway, a target for pyrazolo-based kinase inhibitors.

This workflow illustrates the logical progression from identifying a compound's properties to understanding its synthesis and potential therapeutic applications by targeting key cellular pathways.



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Caption: General research and development workflow for a novel chemical entity.

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